

# Introduction: The Significance of C<sub>8</sub>H<sub>9</sub>BF<sub>3</sub>KO

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## Compound of Interest

Compound Name:	Potassium (4-methoxy-2-methylphenyl)trifluoroborate
CAS No.:	850623-69-7
Cat. No.:	B1450980

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**Potassium (4-methoxy-2-methylphenyl)trifluoroborate** is a member of the versatile class of organotrifluoroborate salts. These reagents are increasingly pivotal in modern organic chemistry, primarily for their role as stable, crystalline, and easy-to-handle precursors for boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The precise molecular weight of this compound is a cornerstone of its utility, directly influencing stoichiometric calculations for reactions, characterization, and quality control. An accurate understanding and verification of the molecular weight ensure reproducibility and success in synthesizing complex molecules, including active pharmaceutical ingredients.

## Theoretical Molecular Weight: A Foundational Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. For C<sub>8</sub>H<sub>9</sub>BF<sub>3</sub>KO, this is calculated using the standard atomic weights of each element. The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is critical for high-resolution mass spectrometry analysis.

## Data Presentation: Atomic Contributions to Molecular Weight

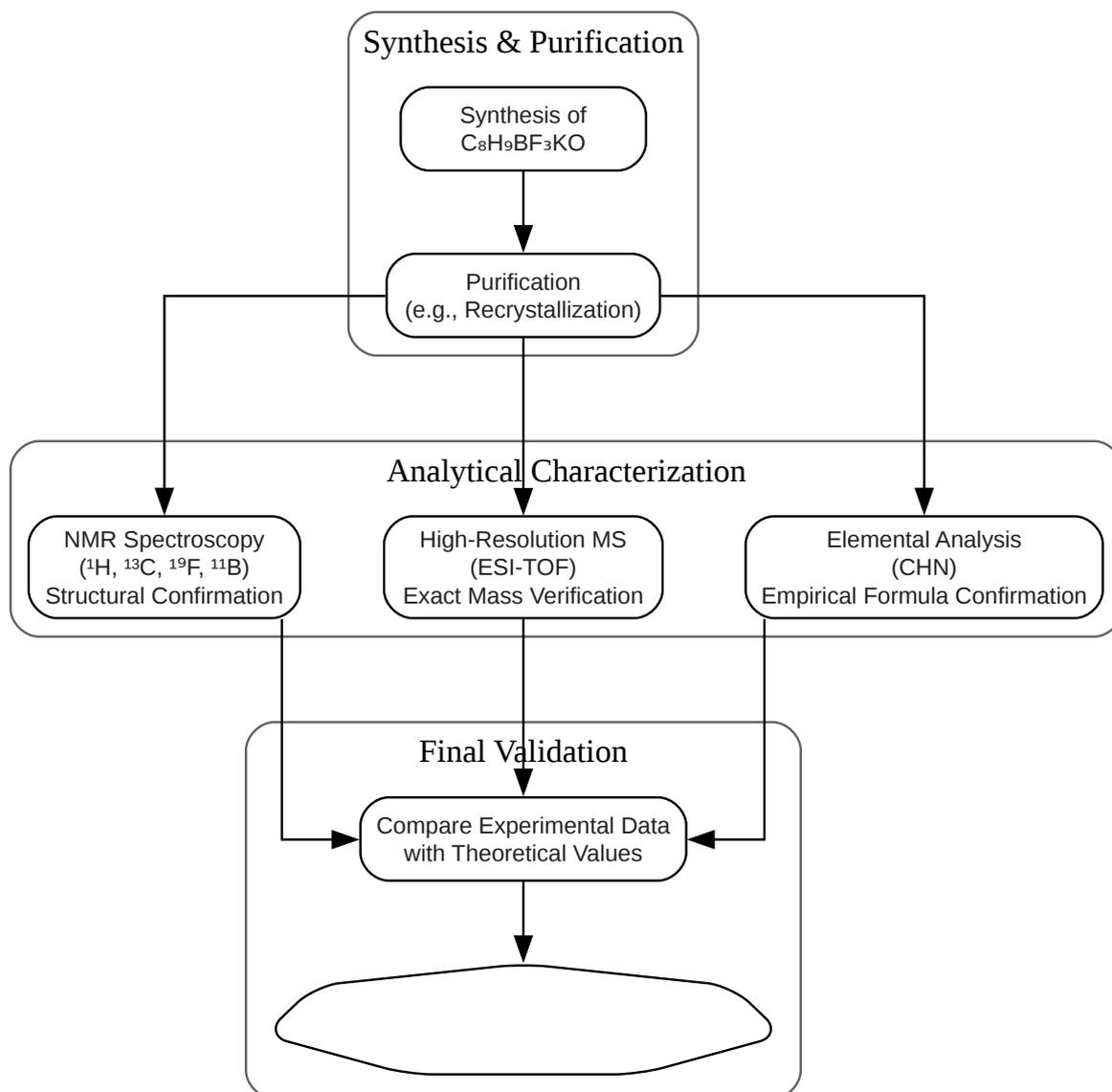
The table below provides a detailed breakdown of the molecular weight calculation for **Potassium (4-methoxy-2-methylphenyl)trifluoroborate**.

Element	Symbol	Quantity	Standard Atomic Weight ( g/mol )	Total Contribution ( g/mol )	Monoisotopic Mass (Da)	Total Contribution (Da)
Carbon	C	8	12.011	96.088	12.000000	96.000000
Hydrogen	H	9	1.008	9.072	1.007825	9.070425
Boron	B	1	10.81	10.81	11.009305	11.009305
Fluorine	F	3	18.998	56.994	18.998403	56.995209
Potassium	K	1	39.098	39.098	38.963707	38.963707
Oxygen	O	1	15.999	15.999	15.994915	15.994915
Total	228.061 g/mol	228.03356 1 Da				

As confirmed by the PubChem database, the molecular weight is approximately 228.06 g/mol , and the monoisotopic mass is 228.033561 Da[1]. This theoretical value serves as the benchmark against which all experimental determinations are compared.

## Experimental Workflow for Molecular Weight Verification

A multi-faceted analytical approach is essential to unambiguously confirm the molecular weight and establish the structural integrity of a compound like  $C_8H_9BF_3KO$ . This involves a combination of high-resolution mass spectrometry for exact mass determination and NMR spectroscopy for structural elucidation, complemented by elemental analysis for bulk purity confirmation.



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Caption: Overall workflow for the characterization of  $C_8H_9BF_3KO$ .

## High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the most direct method for determining the molecular weight of a pure compound. For an ionic species like a potassium salt, Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that generates intact molecular ions

from solution. We choose Time-of-Flight (TOF) analysis for its high mass accuracy and resolution. The compound is expected to be analyzed in negative ion mode to observe the trifluoroborate anion after the loss of the potassium cation.

**Trustworthiness:** The self-validating nature of this protocol lies in the high precision of the mass measurement. A modern TOF analyzer can provide mass accuracy within 5 parts per million (ppm), which allows for the confident determination of the elemental formula. The observed isotopic pattern must also match the theoretical pattern for a molecule containing one boron atom.

The expected ion to be observed would be the trifluoro(4-methoxy-2-methylphenyl)boranuide anion,  $[\text{C}_8\text{H}_9\text{BF}_3\text{O}]^-$ .

- Theoretical Monoisotopic Mass of  $[\text{C}_8\text{H}_9\text{BF}_3\text{O}]^-$ : 228.033561 Da (M) - 38.963707 Da ( $\text{K}^+$ ) = 189.069854 Da

An experimental mass measurement of ~189.0699 Da would provide strong evidence for the proposed structure and, by extension, the molecular weight of the parent salt.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR does not directly measure molecular weight, it is indispensable for confirming the chemical structure. The presence of specific nuclei ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{11}\text{B}$ ,  $^{19}\text{F}$ ) in  $\text{C}_8\text{H}_9\text{BF}_3\text{KO}$  makes multi-nuclear NMR a powerful characterization tool. The integration of proton signals in  $^1\text{H}$  NMR can confirm the ratio of hydrogen atoms (9H), while the number of signals in the  $^{13}\text{C}$  NMR spectrum confirms the number of unique carbon atoms (8C).  $^{19}\text{F}$  and  $^{11}\text{B}$  NMR are crucial for confirming the integrity of the trifluoroborate group. This structural confirmation is a prerequisite for assigning the correct molecular weight to the correct molecule.

## Elemental Analysis

Elemental analysis is a classic technique that provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. This bulk property analysis complements mass spectrometry, which analyzes individual ions. By comparing the experimentally determined percentages to the theoretical values, one can confirm the empirical formula and assess the purity of the sample.

- Theoretical Composition of  $C_8H_9BF_3KO$ :
  - Carbon (C):  $(96.088 / 228.061) * 100\% = 42.13\%$
  - Hydrogen (H):  $(9.072 / 228.061) * 100\% = 3.98\%$

Experimental values within  $\pm 0.4\%$  of these theoretical percentages are considered acceptable confirmation of the elemental composition.

## Detailed Protocol: HRMS Analysis via ESI-TOF

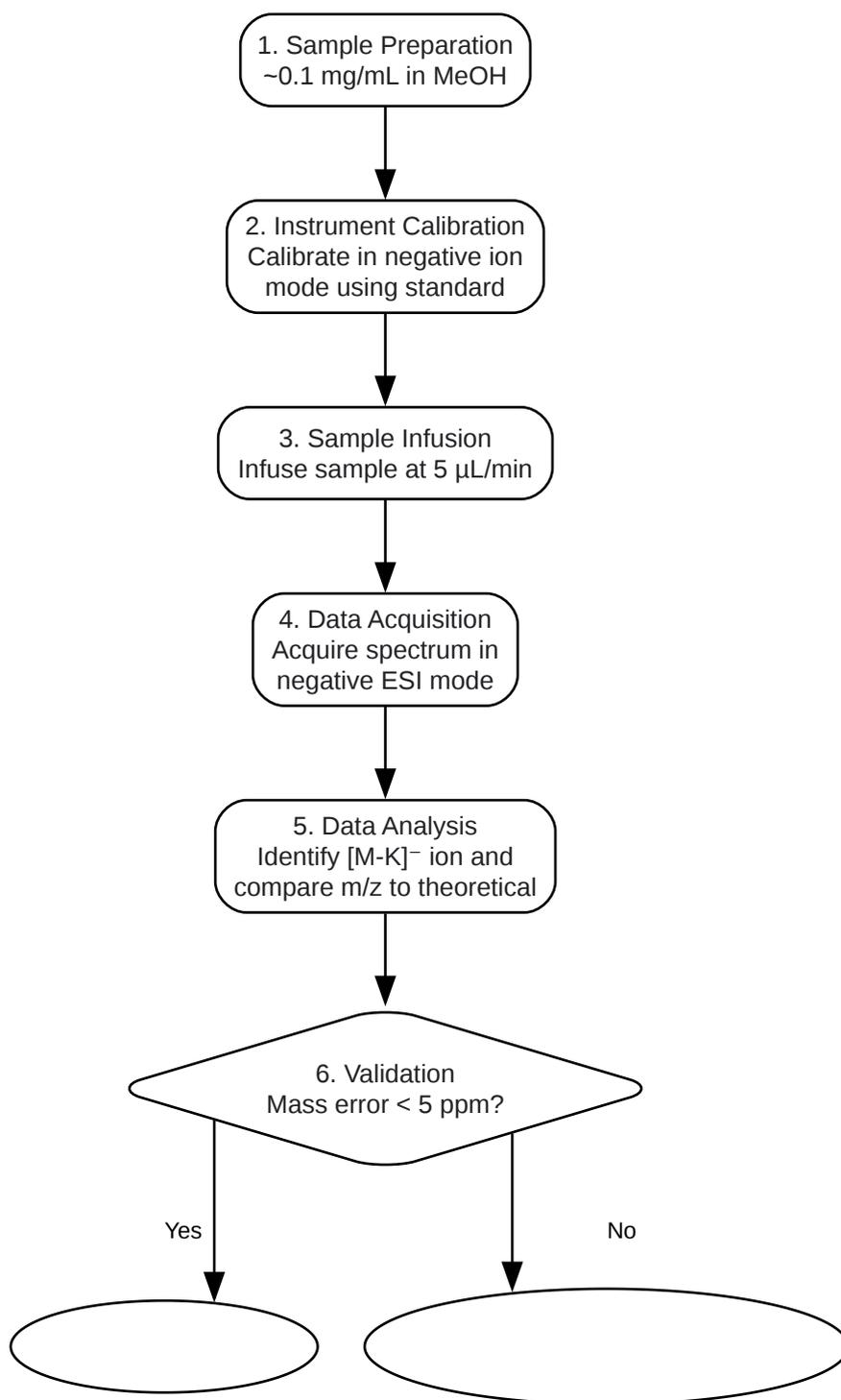
This protocol outlines the steps for the verification of the molecular formula of **Potassium (4-methoxy-2-methylphenyl)trifluoroborate**.

Objective: To determine the exact mass of the trifluoro(4-methoxy-2-methylphenyl)boranuide anion with  $<5$  ppm error.

Materials:

- **Potassium (4-methoxy-2-methylphenyl)trifluoroborate** sample
- HPLC-grade Methanol (MeOH)
- Calibrant solution (e.g., sodium formate or Agilent ESI-L Low Concentration Tuning Mix)
- Microsyringe and infusion pump
- High-Resolution ESI-TOF Mass Spectrometer

Workflow Diagram:



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Caption: Step-by-step workflow for HRMS analysis of C<sub>8</sub>H<sub>9</sub>BF<sub>3</sub>KO.

Methodology:

- Instrument Calibration:
  - Causality: A robust external calibration is crucial for achieving high mass accuracy. The calibrant solution contains compounds with known masses across the desired  $m/z$  range.
  - Procedure: Calibrate the ESI-TOF instrument in negative ion mode according to the manufacturer's protocol. Ensure the root mean square (RMS) error of the calibration is below 1 ppm.
- Sample Preparation:
  - Causality: The sample must be fully dissolved at a low concentration to ensure efficient ionization and prevent detector saturation. Methanol is a suitable solvent as it is polar and volatile.
  - Procedure: Prepare a stock solution of the compound in methanol at approximately 1 mg/mL. Dilute this solution to a final concentration of ~0.1 mg/mL for infusion.
- Sample Infusion and Data Acquisition:
  - Causality: Direct infusion provides a stable and continuous stream of ions, which is ideal for signal averaging and achieving high-resolution data.
  - Procedure:
    - Set the mass spectrometer to negative ion ESI mode.
    - Key parameters: Capillary voltage ~3.5 kV, drying gas ( $N_2$ ) temperature ~300 °C, nebulizer pressure ~1 bar.
    - Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5  $\mu\text{L}/\text{min}$ .
    - Acquire data over a mass range of  $m/z$  50-500 for approximately 1-2 minutes to obtain a high-quality averaged spectrum.
- Data Analysis:

- Causality: The acquired spectrum is processed to identify the peak corresponding to the target ion. Its measured  $m/z$  is compared against the calculated theoretical value.
- Procedure:
  - Locate the most intense peak in the spectrum, expected around  $m/z$  189.07.
  - Using the instrument software, determine the centroid of this peak to at least four decimal places.
  - Calculate the mass error in ppm using the formula:  $\text{Error (ppm)} = [(\text{Experimental Mass} - \text{Theoretical Mass}) / \text{Theoretical Mass}] * 10^6$
  - A result of  $<5$  ppm confirms the elemental composition of the anion.

## Conclusion

The molecular weight of **Potassium (4-methoxy-2-methylphenyl)trifluoroborate** ( $\text{C}_8\text{H}_9\text{BF}_3\text{KO}$ ) is theoretically calculated to be 228.06 g/mol . This guide outlines a rigorous, multi-technique approach for the empirical validation of this fundamental property. By integrating the precision of High-Resolution Mass Spectrometry with the structural detail from NMR and the bulk purity confirmation from Elemental Analysis, researchers can establish a self-validating system of characterization. This ensures the identity, purity, and quality of the compound, which is paramount for its successful application in research and development.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717233, **Potassium (4-methoxy-2-methylphenyl)trifluoroborate**. Retrieved from [\[Link\]](#).

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## Sources

- [1. Potassium \(4-methoxy-2-methylphenyl\)trifluoroborate | C<sub>8</sub>H<sub>9</sub>BF<sub>3</sub>KO | CID 44717233 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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